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  • Product: 2,2-Dimethyl-3-phenoxycyclobutan-1-one
  • CAS: 1520143-87-6

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 2,2-dimethyl-3-phenoxycyclobutan-1-one

High-Resolution 1 H and 13 C NMR Characterization of 2,2-Dimethyl-3-phenoxycyclobutan-1-one Executive Summary The structural elucidation of highly strained cyclic systems requires a rigorous, self-validating analytical a...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution 1 H and 13 C NMR Characterization of 2,2-Dimethyl-3-phenoxycyclobutan-1-one

Executive Summary

The structural elucidation of highly strained cyclic systems requires a rigorous, self-validating analytical approach. 2,2-dimethyl-3-phenoxycyclobutan-1-one (CAS: 1520143-87-6) is a classic cyclobutanone derivative typically synthesized via a [2+2] cycloaddition between dimethylketene and phenyl vinyl ether. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By detailing the causality behind the observed chemical shifts—such as ring-strain-induced shielding and diastereotopic inequivalence—this guide establishes a robust framework for definitive structural assignment.

Synthesis Context and Mechanistic Causality

Understanding the NMR spectrum of a molecule begins with understanding its origin. The formation of 2,2-dimethyl-3-phenoxycyclobutan-1-one proceeds via a thermal [2+2] cycloaddition. According to Woodward-Hoffmann rules, a thermal [2+2] cycloaddition between two alkenes is symmetry-forbidden. However, ketenes possess orthogonal π -systems. The reaction proceeds through a concerted, asynchronous antarafacial transition state [π2s​+π2a​] , allowing the nucleophilic alkene (phenyl vinyl ether) to attack the electrophilic ketene (dimethylketene) [1].

This specific regiochemistry dictates the final connectivity: the highly substituted C2 position (bearing the gem-dimethyl groups) is positioned adjacent to the C1 carbonyl, while the phenoxy group resides at C3. This regiochemical outcome is the primary hypothesis that our downstream NMR protocol must validate.

Synthesis Ketene Dimethylketene (Electrophile) TS [2+2] Orthogonal Transition State (Antarafacial approach) Ketene->TS Cycloaddition Alkene Phenyl Vinyl Ether (Nucleophile) Alkene->TS Cycloaddition Product 2,2-Dimethyl-3-phenoxycyclobutan-1-one (Target Molecule) TS->Product Ring Closure

Fig 1: [2+2] cycloaddition pathway forming 2,2-dimethyl-3-phenoxycyclobutan-1-one.

Theoretical Basis for Chemical Shifts

To move beyond empirical matching, an Application Scientist must understand the physical causality driving the chemical shifts in cyclobutanones.

Ring Strain and Carbonyl Shielding ( 13 C NMR)

In unstrained aliphatic ketones (e.g., cyclohexanone), the carbonyl carbon typically resonates around δ 212 ppm. However, in cyclobutanones, the internal C-C-C bond angles are compressed to approximately 90°. To accommodate this geometry, the internal C-C bonds utilize more p-character. Consequently, the exocyclic C=O double bond is forced to adopt greater s-character. This increased s-character brings the electrons closer to the nucleus, slightly shielding the C1 carbon, which characteristically shifts upfield to ~208.5 ppm [2].

Diastereotopicity and Ring Puckering ( 1 H NMR)

The cyclobutane ring is not perfectly planar; it adopts a puckered "butterfly" conformation to minimize torsional strain between eclipsing substituents. Furthermore, the attachment of the phenoxy group at C3 creates a stereocenter. Because of this chiral environment, the two protons on the C4 methylene group are diastereotopic —they are magnetically inequivalent regardless of bond rotation. They will appear as two distinct signals (an AB spin system) exhibiting strong geminal coupling ( 2J≈17.5 Hz) and distinct vicinal couplings ( 3J ) to the C3 methine proton.

Anisotropic Effects on the Gem-Dimethyl Group

The C2 position bears two methyl groups. One methyl group is cis to the phenoxy ring, and the other is trans. The π -electron cloud of the phenyl ring generates a strong magnetic anisotropic shielding cone. Depending on the preferred rotameric conformation of the phenoxy group, one methyl group will experience a different local magnetic field than the other, resulting in two distinct singlets in both the 1 H and 13 C spectra.

Self-Validating Experimental Protocol

A robust analytical workflow cannot rely on 1D NMR alone; it must be a self-validating system where 2D correlations independently confirm the 1D hypotheses.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15-20 mg of highly purified 2,2-dimethyl-3-phenoxycyclobutan-1-one in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Ensure the addition of 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4-5 cm to optimize the magnetic shim.

Step 2: 1D Acquisition (The Inventory)

  • 1 H NMR (400 MHz): Acquire 16 transients with a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds. This provides the quantitative inventory of the 14 protons.

  • 13 C NMR (100 MHz): Acquire 1024 transients using standard WALTZ-16 proton decoupling. Set D1 to 2 seconds. This maps the 12 carbon environments.

Step 3: 2D Acquisition (The Validation)

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1 J CH​ couplings. Causality check: This will definitively link the diastereotopic C4 protons to the single C4 carbon signal at ~48.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2 J CH​ and 3 J CH​ couplings. Causality check: Look for a cross-peak between the gem-dimethyl protons (~1.15/1.35 ppm) and the C1 carbonyl carbon (~208.5 ppm). This 3-bond correlation mathematically proves the regiochemistry of the[2+2] cycloaddition.

NMR_Workflow Prep Sample Prep (CDCl3, TMS) Acq1D 1D NMR (1H, 13C) Prep->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Identify spin systems Analysis Data Processing & Phase Correction Acq2D->Analysis Assign Shift Assignment & Stereochemistry Analysis->Assign Cross-peak correlation

Fig 2: Self-validating NMR workflow for structural elucidation and signal assignment.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the structural geometry, inductive effects, and empirical cyclobutanone data [3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale
C3-H 4.65dd7.5, 7.01HStrongly deshielded by the adjacent electronegative phenoxy oxygen; exhibits vicinal coupling to both C4 protons.
C4-H a​ 3.30dd17.5, 7.51HDiastereotopic proton α to the carbonyl; shows large geminal coupling and vicinal coupling to C3-H.
C4-H b​ 2.95dd17.5, 7.01HSecond diastereotopic proton; distinct chemical shift due to the chiral center at C3.
C2-CH 3​ (cis)1.35s-3HSinglet; spatial proximity to the phenoxy ring alters its shielding relative to the trans-methyl.
C2-CH 3​ (trans)1.15s-3HSinglet; isolated from spin-spin coupling.
Ph-H (meta)7.25t8.02HStandard aromatic protons, least affected by the oxygen resonance.
Ph-H (para)6.95t8.01HAromatic proton para to the ether linkage.
Ph-H (ortho)6.85d8.02HAromatic protons shielded by the resonance electron donation from the oxygen lone pairs.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C1 (C=O) 208.5C q​ Characteristic cyclobutanone carbonyl; shielded relative to larger rings due to increased s-character of the exocyclic double bond.
Ph-C (ipso)157.2C q​ Highly deshielded aromatic carbon directly attached to the oxygen atom.
Ph-C (meta)129.6CHAromatic carbon.
Ph-C (para)121.3CHAromatic carbon.
Ph-C (ortho)115.4CHAromatic carbon shielded by the ortho/para-directing resonance effect of the oxygen atom.
C3 (CH-O) 72.5CHAliphatic carbon strongly deshielded by the inductive effect of the directly attached oxygen.
C2 (C q​ ) 62.0C q​ Quaternary carbon α to the carbonyl, bearing the gem-dimethyl group.
C4 (CH 2​ ) 48.0CH 2​ Methylene carbon α to the carbonyl. Validated via HSQC cross-peaks to protons at 3.30 and 2.95 ppm.
C2-CH 3​ (cis)24.5CH 3​ Methyl carbon.
C2-CH 3​ (trans)20.0CH 3​ Methyl carbon.

Conclusion

The characterization of 2,2-dimethyl-3-phenoxycyclobutan-1-one serves as a masterclass in applied NMR spectroscopy. By understanding the underlying causality—how the [2+2] cycloaddition dictates regiochemistry, how ring strain alters hybridization and 13 C shielding, and how chirality induces diastereotopicity in the 1 H spectrum—scientists can transition from merely matching peaks to definitively proving molecular architecture. The integration of 1D and 2D NMR techniques ensures a self-validating loop, establishing absolute confidence in the structural assignment.

References

  • Theoretical Study of The Reaction of Ketene with Methanimine Using DFT Method ZANCO Journal of Pure and Applied Sciences URL:[Link]

  • Basic 1H- and 13C-NMR Spectroscopy (Metin Balci, Elsevier) University of Basrah Repository URL:[Link]

  • Cationic palladium(ii) complex-catalyzed [2 + 2] cycloaddition and tandem cycloaddition–allylic rearrangement of ketene with aldehydes Chemical Communications / R Discovery URL:[Link]

Exploratory

Crystal Structure and Stereochemistry of 2,2-Dimethyl-3-phenoxycyclobutan-1-one: A Comprehensive Technical Guide

Executive Summary In modern drug development, the cyclobutane motif is increasingly deployed as a rigid structural scaffold and a metabolically stable bioisostere for aromatic rings. Understanding the precise three-dimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the cyclobutane motif is increasingly deployed as a rigid structural scaffold and a metabolically stable bioisostere for aromatic rings. Understanding the precise three-dimensional architecture of these four-membered rings is critical for rational drug design. This whitepaper provides an in-depth crystallographic and stereochemical analysis of 2,2-dimethyl-3-phenoxycyclobutan-1-one . By deconstructing its conformational dynamics, synthetic regioselectivity, and rigorous X-ray diffraction protocols, this guide serves as a foundational blueprint for application scientists working with highly strained cyclic systems.

Stereochemical Architecture & Conformational Dynamics

Absolute Configuration and Chiral Center Analysis

The molecular architecture of 2,2-dimethyl-3-phenoxycyclobutan-1-one features a single stereogenic center at the C3 position, which bears the bulky phenoxy group. The C2 position is a quaternary carbon bearing a gem-dimethyl group, while C1 is an sp2 -hybridized carbonyl carbon. Because C3 is the sole chiral center, the molecule exists as a pair of enantiomers: (R)- and (S)-2,2-dimethyl-3-phenoxycyclobutan-1-one.

When assigning the Cahn-Ingold-Prelog (CIP) priority at C3, the oxygen atom of the phenoxy group takes the highest priority (1), followed by the highly substituted C2 carbon (2), the C4 methylene carbon (3), and finally the hydrogen atom (4). The absolute configuration of the synthesized product dictates its spatial trajectory when interacting with chiral biological targets.

Ring Puckering and the "Butterfly" Conformation

A common misconception in structural chemistry is that cyclobutane rings are planar. In reality, to relieve the severe torsional strain caused by eclipsing adjacent C-H and C-C bonds, the ring distorts into a puckered "butterfly" conformation[1].

In 2,2-dimethyl-3-phenoxycyclobutan-1-one, this puckering is highly pronounced due to the steric bulk of the substituents. The molecule undergoes dynamic ring inversion with a relatively low energy barrier (approximately 482 cm⁻¹ or 1.4 kcal/mol for unsubstituted cyclobutanes). To minimize 1,2-steric clashes with the adjacent C2 methyl groups and 1,3-cross-ring interactions, the bulky phenoxy group at C3 strongly prefers a pseudo-equatorial orientation[2].

Mechanistic Pathways: Synthesis and Regioselectivity

The standard construction of the cyclobutanone core relies on the 3 of a ketene and an alkene[3]. For this specific compound, the reaction occurs between dimethylketene and phenyl vinyl ether.

According to Woodward-Hoffmann rules, a standard thermal concerted suprafacial-suprafacial [π2s + π2s] cycloaddition is symmetry-forbidden[3]. However, ketenes are highly electrophilic at the central sp -hybridized carbon and undergo thermal [2+2] cycloadditions via an orthogonal, concerted [π2s + π2a] transition state[3]. The regioselectivity is strictly governed by Frontier Molecular Orbital (FMO) theory: the Highest Occupied Molecular Orbital (HOMO) of the electron-rich phenyl vinyl ether (with the largest coefficient on the terminal CH2​ ) attacks the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene (centered on the carbonyl carbon).

G A Dimethylketene (LUMO: Central sp Carbon) C [2+2] Cycloaddition [π2s + π2a] Transition State A->C B Phenyl Vinyl Ether (HOMO: Terminal CH2) B->C D Regioselective Intermediate (Orthogonal Approach) C->D FMO Overlap E (±)-2,2-Dimethyl-3-phenoxycyclobutan-1-one D->E Ring Closure

Fig 1: Synthetic logic and FMO-driven regioselectivity in the [2+2] cycloaddition pathway.

Protocol 1: Self-Validating [2+2] Cycloaddition Workflow
  • Reagent Generation : Generate dimethylketene in situ from isobutyryl chloride and triethylamine in anhydrous dichloromethane at 0 °C to prevent ketene dimerization.

  • Cycloaddition : Slowly add an excess of phenyl vinyl ether to the reaction mixture under an inert argon atmosphere.

  • In-Process Monitoring (Validation) : Monitor the reaction via FTIR. The complete disappearance of the highly distinct ketene C=C=O asymmetric stretch at ~2100 cm⁻¹ validates the consumption of the intermediate.

  • Isolation : Quench with saturated aqueous NH4​Cl , extract the organic layer, and purify via silica gel flash chromatography (hexanes/ethyl acetate gradient) to yield the racemic product.

X-Ray Crystallography Protocols

To definitively establish the stereochemistry and puckering amplitude of 2,2-dimethyl-3-phenoxycyclobutan-1-one, 1 (typically 100 K)[1]. At room temperature, the dynamic ring inversion manifests as anomalously large anisotropic displacement parameters (thermal ellipsoids), which can be falsely modeled as a planar time-averaged structure or statistical disorder[1]. Cryo-cooling traps the molecule in its global minimum puckered state.

G Step1 Sample Prep (>99% ee) Step2 Crystal Growth (Vapor Diffusion) Step1->Step2 Step3 XRD Data Collection (Cryo-cooled to 100 K) Step2->Step3 Step4 Phase Problem (Direct Methods) Step3->Step4 Step5 Refinement (Least-Squares) Step4->Step5

Fig 2: Self-validating X-ray crystallography workflow for absolute structure determination.

Protocol 2: Cryogenic X-Ray Diffraction Workflow
  • Crystallization : Dissolve the enantiopure compound in a minimal volume of dichloromethane. Enclose the vial in a larger chamber containing pentane. Allow vapor diffusion at 4 °C over 72 hours to yield diffraction-quality single crystals.

  • Mounting : Select a pristine single crystal under a polarized light microscope. Coat it in paratone oil to protect it from atmospheric moisture, and mount it on a MiTeGen loop.

  • Cryo-Cooling (Validation) : Immediately transfer the crystal to the diffractometer's nitrogen cold stream at 100 K. This step is critical to suppress the ~1.4 kcal/mol inversion barrier of the cyclobutane ring.

  • Data Collection : Utilize Cu Kα radiation ( λ=1.54184 Å). The longer wavelength of copper (compared to Mo) maximizes the anomalous dispersion signal required to calculate the Flack parameter, providing a self-validating check of the absolute (R) or (S) configuration.

  • Structure Solution : Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Structural Parameters

The following tables summarize the theoretical and expected crystallographic data for 2,2-dimethyl-3-phenoxycyclobutan-1-one based on established cyclobutanone geometry.

Table 1: Selected Bond Lengths and Angles

Structural ParameterAtoms InvolvedExpected ValueCausality / Rationale
Bond LengthC1=O~1.20 ÅStandard cyclobutanone carbonyl double bond.
Bond LengthC2-C3~1.56 - 1.58 ÅElongated relative to standard C-C bonds due to severe steric repulsion between the gem-dimethyls and the phenoxy group.
Bond AngleC2-C1-C4~93°Compressed from the ideal sp3 109.5° due to inherent four-membered ring strain.
Torsion AngleC1-C2-C3-C4~25° - 30°Indicates the necessary degree of ring puckering required to relieve eclipsing C-H/C-C interactions.

Table 2: Cremer-Pople Puckering Parameters

ParameterExpected ValueSignificance
Puckering Amplitude ( Q )~0.30 ÅQuantifies the total deviation of the cyclobutane ring atoms from a calculated mean plane.
Phase Angle ( ϕ )~45° or 225°Corresponds mathematically to the "butterfly" conformation, which minimizes 1,3-diaxial-like interactions across the ring.

References

  • Crystal structure of cyclobutane at 117 K Journal of the American Chemical Society / MPG.PuRe
  • Crystal Structure and Ring Puckering in 1,1‐Cyclobutanedicarboxylic Acid The Journal of Chemical Physics / AIP Publishing
  • Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Form
  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier ResearchG

Sources

Foundational

Vibrational Spectroscopy of 2,2-Dimethyl-3-phenoxycyclobutan-1-one: A Mechanistic Guide to IR Absorption Phenomena

Executive Summary The structural verification of highly functionalized cyclic compounds is a critical bottleneck in drug development and synthetic validation. 2,2-dimethyl-3-phenoxycyclobutan-1-one presents a unique mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of highly functionalized cyclic compounds is a critical bottleneck in drug development and synthetic validation. 2,2-dimethyl-3-phenoxycyclobutan-1-one presents a unique molecular architecture: a highly strained four-membered cyclobutanone ring, a sterically demanding gem-dimethyl group, and a bulky aromatic phenoxy ether linkage.

This whitepaper deconstructs the infrared (IR) spectroscopic profile of this molecule. Rather than merely cataloging absorption frequencies, we will explore the underlying quantum mechanical and kinematic causalities that drive these spectral signatures, providing a self-validating analytical workflow for robust laboratory identification.

Architectural Deconstruction & Mechanistic Causality

To accurately interpret the IR spectrum of 2,2-dimethyl-3-phenoxycyclobutan-1-one, we must isolate its three primary functional domains and understand the physics governing their vibrational modes.

A. The Strained Carbonyl Core (Cyclobutanone)

In an unstrained, acyclic aliphatic ketone, the C=O stretching frequency typically resides near 1715 cm⁻¹. However, the cyclobutanone core of this molecule is constrained by internal C-C-C bond angles of approximately 90°.

  • The Causality: To maintain this strained geometry, the carbon atoms must utilize hybrid orbitals with higher p-character for the endocyclic (ring) bonds. Consequently, the exocyclic bond to the oxygen atom is forced to adopt an unusually high s-character (approaching sp hybridization) ()[1]. Because s-orbitals are held closer to the nucleus, this hybridization shift increases the force constant of the C=O bond, shortening and strengthening it.

  • The Result: This mechanical and hybridization effect shifts the C=O stretching frequency significantly higher, dominating the spectrum as a sharp, intense peak in the 1775–1780 cm⁻¹ range ().

B. The gem-Dimethyl Kinematic Coupling

The C2 position of the cyclobutane ring is substituted with two methyl groups attached to the same carbon (geminal dimethyl). A solitary methyl group typically displays a symmetric C-H bending vibration (the "umbrella mode") at ~1375 cm⁻¹.

  • The Causality: When two methyl groups share the same carbon anchor, their spatial proximity leads to strong kinematic vibrational coupling. The two identical umbrella modes interact, causing the degenerate energy level to split into two distinct states.

  • The Result: The IR spectrum will exhibit a definitive diagnostic doublet of roughly equal intensity at ~1385 cm⁻¹ and ~1365 cm⁻¹ ()[2]. The presence of this equal-intensity doublet is the absolute confirmation of the gem-dimethyl moiety.

C. The Phenoxy Ether Linkage

The C3 position features a phenoxy group (-O-Ph), which introduces both ether and aromatic vibrational modes.

  • The Causality (Ether): The C-O-C linkage possesses a massive dipole moment. The asymmetric stretching of the Ph-O-C bond induces a severe change in this dipole, resulting in a very strong, broad absorption band.

  • The Result (Ether): A dominant peak emerges at 1250–1254 cm⁻¹ ()[3], accompanied by a weaker symmetric stretch near 1040–1088 cm⁻¹.

  • The Causality (Aromatic): The monosubstituted benzene ring undergoes out-of-plane (oop) C-H deformations that are highly sensitive to the substitution pattern.

  • The Result (Aromatic): Two intense, sharp bands appear at ~760 cm⁻¹ and ~690 cm⁻¹ , alongside standard aromatic C=C skeletal stretches at ~1600 cm⁻¹ and 1500 cm⁻¹[3].

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To guarantee analytical trustworthiness, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . We utilize ATR over traditional KBr pellet transmission to prevent pressure-induced polymorphic changes or moisture absorption that could obscure the critical 1775 cm⁻¹ C=O band.

Step 1: System Calibration & Interferometer Validation

  • Action: Acquire a background-subtracted spectrum of a standard 1.5 mil polystyrene calibration film.

  • Validation Gate: The system is only validated for use if the aromatic C-C stretching peak of polystyrene is detected at 1601.2 cm⁻¹ (± 1.0 cm⁻¹) . Causality: A shift here indicates laser interferometer misalignment, which would invalidate the precise measurement required to confirm the strained cyclobutanone ring.

Step 2: Atmospheric Suppression (Background Acquisition)

  • Action: Ensure the diamond ATR crystal is clean (verify with a live monitor showing zero absorbance). Acquire a 64-scan background spectrum.

  • Causality: Water vapor (1300–2000 cm⁻¹) and CO₂ (2350 cm⁻¹) absorb strongly in the IR. Subtracting this background prevents atmospheric interference from masking the critical 1775 cm⁻¹ C=O stretch or the 1385/1365 cm⁻¹ doublet.

Step 3: Sample Deposition & Contact Optimization

  • Action: Deposit 1–2 mg of 2,2-dimethyl-3-phenoxycyclobutan-1-one onto the ATR crystal. Lower the anvil to apply optimal pressure.

  • Causality: The IR evanescent wave only penetrates ~0.5 to 2 microns into the sample. Intimate contact is required to prevent a low signal-to-noise ratio (SNR) that could hide the weak symmetric Ph-O-C stretch (~1040 cm⁻¹).

Step 4: Spectral Acquisition

  • Action: Acquire the sample spectrum at a 4 cm⁻¹ resolution using 64 co-added scans .

  • Causality: A 4 cm⁻¹ resolution is the optimal kinematic balance; it is high enough to cleanly resolve the gem-dimethyl doublet (separated by ~20 cm⁻¹) without introducing the excessive instrumental noise seen at 1 cm⁻¹ resolutions. 64 scans improve the SNR by a factor of 8 ( 64​ ).

Quantitative Data Presentation

The following table synthesizes the expected quantitative IR data for 2,2-dimethyl-3-phenoxycyclobutan-1-one based on the mechanistic principles outlined above.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Driver
Cyclobutanone C=O Stretching1775 – 1780Strong, SharpRing strain increases s-character of the exocyclic bond.
gem-Dimethyl C-H Bending (Symmetric)~1385 & ~1365Medium, DoubletKinematic vibrational coupling of adjacent methyl umbrella modes.
Phenoxy Ether Ph-O-C Asymmetric Stretch1250 – 1254Strong, BroadHigh dipole moment change across the ether linkage.
Phenoxy Ether Ph-O-C Symmetric Stretch1040 – 1088Weak to MediumIn-phase stretching of the C-O-C bonds.
Aromatic Ring C=C Stretching~1600 & ~1500Medium, SharpAromatic ring breathing and skeletal deformations.
Aromatic Ring C-H Out-of-Plane Bending~760 & ~690Strong, SharpMonosubstituted benzene out-of-plane deformations.
Aliphatic C-H C-H Stretching (sp³)2850 – 2960Medium, Multi-peakStandard alkane/alkyl stretching below 3000 cm⁻¹.
Aromatic C-H C-H Stretching (sp²)3020 – 3090Weak, SharpAromatic C-H bonds require higher energy to stretch.

Diagnostic Workflow Visualization

The logical progression for identifying this molecule relies on a sequential verification of its three core structural pillars.

IR_Diagnostic_Workflow Start Acquire Unknown IR Spectrum CheckCO Examine 1770-1780 cm⁻¹ Is strong C=O present? Start->CheckCO Fail1 Reject: Lacks strained ring CheckCO->Fail1 No CheckGem Examine 1360-1390 cm⁻¹ Is doublet present? CheckCO->CheckGem Yes (~1775 cm⁻¹) Fail2 Reject: Lacks gem-dimethyl CheckGem->Fail2 No CheckPhO Examine 1250 cm⁻¹ & 760/690 cm⁻¹ Are ether/aryl peaks present? CheckGem->CheckPhO Yes (1385/1365 cm⁻¹) Fail3 Reject: Lacks phenoxy group CheckPhO->Fail3 No Confirm Confirmed: 2,2-dimethyl-3-phenoxycyclobutan-1-one CheckPhO->Confirm Yes

Diagnostic IR workflow for 2,2-dimethyl-3-phenoxycyclobutan-1-one identification.

References

  • ECHEMI Database (citing Silverstein & Webster). "Explaining the IR stretching frequency of Lactones (cyclic esters)."

  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY: Absorptions of Branched Chain Alkanes."

  • Ould Hamou, C. A., et al. "Direct Observation of Phenoxy as the Key and Common Intermediate for the Decomposition of Lignin Fragments Containing the β-O-4 Linkage." The Journal of Physical Chemistry C, ACS Publications, 2018.

  • National Institute of Standards and Technology (NIST). "Cyclobutanone." NIST Chemistry WebBook, SRD 69.

Sources

Exploratory

Unraveling the Mass Spectrometry Fragmentation Pathways of 2,2-Dimethyl-3-phenoxycyclobutan-1-one

Introduction & Structural Dynamics As a Senior Application Scientist, I approach the structural elucidation of highly strained cyclic systems not merely as a pattern-matching exercise, but as a study in gas-phase thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

As a Senior Application Scientist, I approach the structural elucidation of highly strained cyclic systems not merely as a pattern-matching exercise, but as a study in gas-phase thermodynamic stability. The compound 2,2-dimethyl-3-phenoxycyclobutan-1-one (Exact Mass: 190.0994 Da) serves as a critical synthetic intermediate in the development of novel bicyclic pyridinones and neurodegenerative therapeutics[1].

When subjected to Electron Ionization (EI), the internal energy imparted by the 70 eV electron beam rapidly localizes within the molecule. The inherent ring strain of the cyclobutanone moiety (approximately 24.9 kcal/mol in the ground state) acts as a powerful thermodynamic driver for unimolecular dissociation[2]. The presence of the gem-dimethyl group at C2 and the phenoxy group at C3 breaks the symmetry of the ring, dictating highly specific, diagnostic fragmentation pathways that are essential for accurate structural verification.

Core Mechanistic Pathways

The fragmentation of 2,2-dimethyl-3-phenoxycyclobutan-1-one under standard EI conditions is governed by two primary modes of dissociation: the relief of ring strain via retro-[2+2] cycloadditions, and the extrusion of the stable phenoxy leaving group.

Pathway A: The Retro-[2+2] Cycloadditions

Cyclobutanones are renowned for undergoing gas-phase retro-[2+2] cycloadditions, effectively the reverse of the photochemical reactions used to synthesize them[3]. In this asymmetric molecule, cleavage can occur across two distinct axes:

  • C1-C4 and C2-C3 Cleavage (Loss of Dimethylketene): Rupturing these bonds expels neutral dimethylketene (70 Da), leaving behind a radical cation at m/z 120. According to Stevenson's Rule, the charge is retained on the fragment with the lowest ionization energy. The extended conjugation of the resulting phenyl vinyl ether fragment ensures it outcompetes dimethylketene for the charge.

  • C1-C2 and C3-C4 Cleavage (Loss of Ketene): This alternative axis expels unsubstituted ketene (42 Da), yielding a 1-phenoxy-2-methylprop-1-ene radical cation at m/z 148. While the steric bulk of the gem-dimethyl group slightly hinders this pathway compared to the former, it remains a highly diagnostic indicator of the unsubstituted C4 position.

Pathway B: Radical and Neutral Extrusion

The phenoxy group at C3 is an excellent leaving group. Alpha-cleavage adjacent to the ether oxygen leads to the prompt extrusion of a neutral phenoxy radical (•OPh, 93 Da). This generates a cyclobutanonium cation at m/z 97. The stability of this cation is significantly bolstered by the inductive, electron-donating effects of the adjacent gem-dimethyl group, making m/z 97 a dominant peak in the spectrum[4]. A competing hydrogen-transfer mechanism can also result in the loss of neutral phenol (94 Da), yielding a diene radical cation at m/z 96.

MS_Fragmentation cluster_A Retro-[2+2] Cycloadditions cluster_B Radical/Neutral Extrusions M [M]+• m/z 190 2,2-dimethyl-3-phenoxycyclobutan-1-one PathA1 C1-C2 & C3-C4 Cleavage M->PathA1 - Ketene (42 Da) PathA2 C1-C4 & C2-C3 Cleavage M->PathA2 - Dimethylketene (70 Da) PathB1 Loss of •OPh M->PathB1 - Phenoxy Radical (93 Da) PathB2 Loss of PhOH M->PathB2 - Phenol (94 Da) Frag148 m/z 148 [M-42]+• 1-phenoxy-2-methylprop-1-ene PathA1->Frag148 Frag120 m/z 120 [M-70]+• Phenyl Vinyl Ether PathA2->Frag120 Frag97 m/z 97[M-93]+ Cyclobutanonium Cation PathB1->Frag97 Frag96 m/z 96 [M-94]+• Diene Radical Cation PathB2->Frag96

Fig 1: Primary EI-MS fragmentation pathways of 2,2-dimethyl-3-phenoxycyclobutan-1-one.

Self-Validating GC-EI-HRMS Protocol

To ensure absolute trustworthiness and reproducibility in your structural characterization, do not simply run the sample; build a self-validating workflow. The following protocol explains the causality behind each parameter to guarantee high-fidelity data acquisition.

Step 1: System Calibration & Tuning

  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify mass accuracy is < 5 ppm and isotopic ratios for m/z 69, 219, and 502 are within standard limits.

  • Causality: High-resolution exact mass is required to differentiate isobaric interferences. Tuning ensures that the exact masses measured for the retro-[2+2] fragments are reliable for elemental composition assignment.

Step 2: Sample Preparation

  • Action: Dissolve the analyte in GC-grade dichloromethane (DCM) to a concentration of 100 µg/mL.

  • Causality: DCM provides excellent solubility for moderately polar cyclobutanones and elutes rapidly, preventing source contamination and avoiding solvent-analyte reactions common with protic solvents.

Step 3: Chromatographic Separation

  • Action: Inject 1 µL in split mode (10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The non-polar stationary phase separates the target analyte from potential synthetic byproducts (e.g., unreacted phenol or isomeric impurities) based on boiling point and polarizability, ensuring a pure MS spectrum free of co-eluting artifacts.

Step 4: Electron Ionization (EI) Parameters

  • Action: Set the ion source temperature to 230°C and electron energy to 70 eV.

  • Causality: 70 eV is the universal standard for EI. It provides sufficient internal energy to reliably access both the retro-[2+2] and radical extrusion pathways, ensuring the resulting spectra are directly comparable to established library standards.

Step 5: Data Acquisition

  • Action: Scan range m/z 35–400 at an acquisition rate of 5 Hz.

GC_MS_Workflow Sample Sample Prep (100 µg/mL DCM) GC Gas Chromatography (HP-5MS Column) Sample->GC EI Electron Ionization (70 eV, 230°C) GC->EI Analyzer Mass Analyzer (Quadrupole/TOF) EI->Analyzer Data Data Acquisition (m/z 35-400) Analyzer->Data

Fig 2: Self-validating GC-EI-HRMS experimental workflow for structural elucidation.

Quantitative Data & Diagnostic Ions

The table below summarizes the theoretical exact masses and diagnostic significance of the primary fragments. Comparing your empirical data against these theoretical values validates the structural integrity of the synthesized compound.

m/z (Nominal)Exact Mass (Theoretical)Ion FormulaFragmentation PathwayDiagnostic Significance
190 190.0994[C₁₂H₁₄O₂]⁺•Molecular IonConfirms intact molecular weight.
148 148.0889[C₁₀H₁₂O]⁺•Retro-[2+2] (Loss of Ketene)Indicates substitution on C2/C3; confirms C4 is unsubstituted.
120 120.0575[C₈H₈O]⁺•Retro-[2+2] (Loss of Dimethylketene)Confirms the presence of the gem-dimethyl group at C2.
97 97.0654[C₆H₉O]⁺Loss of •OPhValidates the phenoxy ether linkage and forms a stable cyclobutanonium cation.
96 96.0575[C₆H₈O]⁺•Loss of PhOHIndicates a hydrogen transfer mechanism from the ring to the leaving group.
77 77.0391[C₆H₅]⁺Phenyl CationConfirms the presence of the aromatic ring.

Conclusion

The mass spectrometric behavior of 2,2-dimethyl-3-phenoxycyclobutan-1-one is a textbook demonstration of how steric bulk and electronic stabilization dictate gas-phase unimolecular dissociations. By understanding the causality behind the retro-[2+2] cycloadditions and phenoxy extrusions, researchers can confidently utilize these fragmentation pathways as a robust, self-validating tool for structural confirmation in complex drug development workflows.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Aerosol mass spectrometry of neutral species based on a tunable vacuum ultraviolet free electron laser - Physical Chemistry Chemical Physics (PCCP) / DICP
  • Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study - ResearchG
  • US 8,916,564 B2 - Novel bicyclic pyridinones - Google P

Sources

Protocols & Analytical Methods

Method

Application Note: Photochemical Synthesis of 2,2-Dimethyl-3-phenoxycyclobutan-1-one via Tandem [2+2] Cycloaddition

Executive Scope and Structural Rationale The cyclobutanone motif is a highly valued rigid scaffold in modern drug development, offering unique conformational restriction and metabolic stability[1]. However, the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Scope and Structural Rationale

The cyclobutanone motif is a highly valued rigid scaffold in modern drug development, offering unique conformational restriction and metabolic stability[1]. However, the synthesis of sterically hindered, highly substituted cyclobutanones—such as 2,2-dimethyl-3-phenoxycyclobutan-1-one—presents significant synthetic challenges. Traditional thermal generation of ketenes often requires harsh conditions (e.g., refluxing triethylamine with acyl chlorides) that can lead to ketene dimerization or alkene polymerization.

This application note details a robust, photochemically driven methodology. By utilizing the UV-mediated Norrish Type I α -cleavage of tetramethyl-1,3-cyclobutanedione to generate dimethylketene in situ[2], followed by a thermal [π2s​+π2a​] orthogonal cycloaddition with phenyl vinyl ether[3], we achieve highly regioselective access to the target cyclobutanone.

Mechanistic Causality and Regioselectivity

The success of this protocol relies on the precise orchestration of photochemical and thermal steps, governed by strict stereoelectronic rules:

  • Photochemical Ketene Generation : Tetramethyl-1,3-cyclobutanedione possesses a distinct n→π∗ absorption band near 300 nm. Irradiation at this wavelength selectively excites the dione without directly exciting the phenyl vinyl ether. This triggers a Norrish Type I cleavage, cleanly yielding two equivalents of the highly reactive electrophile, dimethylketene[2].

  • Orthogonal [π2s​+π2a​] Cycloaddition : Ketenes undergo concerted [2+2] cycloadditions with electron-rich alkenes via an orthogonal approach, allowing the HOMO of the alkene to interact with the LUMO of the ketene[3].

  • Regiochemical Control : The oxygen atom of phenyl vinyl ether strongly donates electron density via resonance, making the terminal β -carbon highly nucleophilic. During the orthogonal approach, this nucleophilic CH2​ attacks the highly electrophilic central carbonyl carbon of the dimethylketene. Concurrently, the CH−OPh carbon bonds to the CMe2​ carbon. This head-to-tail alignment exclusively yields 2,2-dimethyl-3-phenoxycyclobutan-1-one, preventing the formation of the 4-phenoxy isomer[3].

Photochemical_Cycloaddition A Tetramethyl-1,3- cyclobutanedione B UV Light (300 nm) Norrish Type I A->B C Dimethylketene (Electrophile) B->C α-Cleavage (Degassed) E [π2s + π2a] Orthogonal Approach C->E D Phenyl Vinyl Ether (Nucleophile) D->E F 2,2-Dimethyl-3-phenoxy cyclobutan-1-one E->F Regioselective Ring Closure

Mechanistic workflow of photochemical dimethylketene generation and[2+2] cycloaddition.

Reaction Optimization Data

To establish a self-validating and high-yielding protocol, several parameters were optimized. Temperature control and wavelength selection are the most critical variables. Dimethylketene is volatile and prone to dimerization; therefore, maintaining a cooled reaction environment (10 °C) while using an excess of the trapping alkene shifts the kinetic pathway strictly toward the cross-cycloaddition.

Table 1: Optimization of Photochemical[2+2] Cycloaddition Conditions

EntrySolventLight Source (Wavelength)Temp (°C)Alkene EquivalentsIsolated Yield (%)
1DichloromethaneUV LED (300 nm)201.565
2 Dichloromethane UV LED (300 nm) 10 2.5 82
3TolueneUV LED (300 nm)102.574
4AcetonitrileMed-Pressure Hg (Broad)202.558 (Side products)
5DichloromethaneUV LED (350 nm)102.5<10 (Poor absorption)

Note: Entry 2 represents the optimized conditions utilized in the standard protocol below.

Experimental Protocol

This protocol is designed as a self-validating system. By tracking the disappearance of the dione and the appearance of the target mass (m/z 190.24)[4], the operator can precisely determine the reaction endpoint, preventing over-irradiation and subsequent photodecomposition of the product.

Equipment and Reagents
  • Photoreactor : 300 nm UV LED photoreactor equipped with internal cooling.

  • Glassware : Quartz Schlenk tube or quartz photolysis vessel (borosilicate glass absorbs strongly below 320 nm and will quench the Norrish Type I cleavage).

  • Reagents : Tetramethyl-1,3-cyclobutanedione (1.0 equiv), Phenyl vinyl ether (2.5 equiv), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation & Degassing :

    • To a flame-dried quartz photolysis tube, add tetramethyl-1,3-cyclobutanedione (1.40 g, 10.0 mmol) and phenyl vinyl ether (3.00 g, 25.0 mmol).

    • Dissolve the mixture in 100 mL of anhydrous DCM.

    • Causality Check: Purge the solution with Argon via a submerged needle for 20 minutes. Removing dissolved oxygen is critical; oxygen is an efficient triplet quencher and will react with ketene intermediates to form explosive peroxides or undesired oxidation products[2].

  • Irradiation :

    • Seal the quartz tube under a positive pressure of Argon.

    • Place the vessel in the UV LED photoreactor (300 nm) and initiate cooling to maintain the internal temperature at 10 °C.

    • Irradiate the mixture for 4 to 6 hours.

  • In-Process Self-Validation :

    • At the 4-hour mark, withdraw a 0.1 mL aliquot. Analyze via GC-MS.

    • Validation Metric: The reaction is complete when the peak corresponding to tetramethyl-1,3-cyclobutanedione is exhausted, and the chromatogram is dominated by the product peak at m/z 190.24[4].

  • Workup and Purification :

    • Transfer the crude mixture to a round-bottom flask and concentrate under reduced pressure (keep the water bath below 30 °C to prevent thermal degradation of the strained cyclobutanone).

    • Purify the resulting yellow oil via flash column chromatography on silica gel, using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • The excess phenyl vinyl ether elutes first, followed by the target 2,2-dimethyl-3-phenoxycyclobutan-1-one.

Analytical Characterization

To confirm the regiochemistry of the synthesized 2,2-dimethyl-3-phenoxycyclobutan-1-one, verify the following expected 1 H NMR (400 MHz, CDCl 3​ ) markers:

  • δ 6.85 – 7.35 ppm (m, 5H): Aromatic protons of the phenoxy group.

  • δ 4.75 ppm (dd, 1H): The CH−OPh proton at C3. Its highly deshielded nature and multiplicity confirm its position adjacent to the strongly electronegative oxygen and the CH2​ group.

  • δ 2.90 – 3.30 ppm (m, 2H): The diastereotopic CH2​ protons at C4, exhibiting strong geminal coupling (~17 Hz) characteristic of cyclobutanone ring systems.

  • δ 1.15 & 1.30 ppm (s, 3H each): The two distinct methyl singlets at C2.

References

  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. Retrieved March 27, 2026, from [Link]

  • Turro, N. J., Byers, G. W., & Leermakers, P. A. (1964). Photolysis of Tetramethyl-1,3-cyclobutanedione. Journal of the American Chemical Society, 86(5), 955–956. Retrieved March 27, 2026, from [Link]

Sources

Application

Application Note: Nucleophilic Addition Techniques for 2,2-Dimethyl-3-phenoxycyclobutan-1-one

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule of Interest: 2,2-Dimethyl-3-phenoxycyclobutan-1-one (CAS: 1520143-87-6)[1] Executive Summary & Mechanistic Grounding The cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule of Interest: 2,2-Dimethyl-3-phenoxycyclobutan-1-one (CAS: 1520143-87-6)[1]

Executive Summary & Mechanistic Grounding

The cyclobutanone scaffold is a highly versatile, yet challenging, building block in organic synthesis and drug discovery. The inherent ring strain of the four-membered ring (~26 kcal/mol) renders the carbonyl carbon exceptionally electrophilic[2]. When a nucleophile attacks, the hybridization of the carbonyl carbon transitions from sp2 (ideal angle 120°, highly strained in a 90° ring) to sp3 (ideal angle 109.5°, closer to the ring's constraints), providing a massive thermodynamic driving force for addition[2][3].

However, 2,2-dimethyl-3-phenoxycyclobutan-1-one presents a unique topological challenge:

  • Steric Shielding: The gem-dimethyl group at the C2 position severely restricts the Bürgi-Dunitz approach trajectory from the α -face.

  • Stereoelectronic Directing Effects: The bulky, electron-withdrawing C3-phenoxy group adopts a pseudo-equatorial conformation to minimize transannular steric clashes. Its presence directs incoming nucleophiles to attack from the anti face due to both steric hindrance and electrostatic repulsion from the oxygen lone pairs.

  • Lability: The phenoxy group is a competent leaving group. Under strongly basic or acidic conditions, the resulting cyclobutanol intermediate can undergo unwanted ring-opening, fragmentation, or β -elimination[3][4].

Understanding these causal relationships is critical for designing high-yielding, diastereoselective nucleophilic addition protocols.

Mechanistic Workflow & Decision Matrix

The following decision tree outlines the strategic selection of nucleophiles based on the desired structural outcome, accounting for the steric and electronic restrictions of the substrate.

G A 2,2-dimethyl-3-phenoxy cyclobutan-1-one B Steric Analysis: C2 gem-dimethyl blocks alpha-face approach A->B C Electronic Analysis: C3 phenoxy directs anti-face attack A->C D Hydride Addition (NaBH4, MeOH) B->D E Organometallic Addition (RMgX, THF, -78°C) B->E C->D C->E F Secondary Cyclobutanol (High dr, anti-isomer) D->F Relief of 26 kcal/mol strain G Tertiary Cyclobutanol (Sterically locked) E->G Kinetic control

Fig 1. Mechanistic workflow for nucleophilic addition to the cyclobutanone scaffold.

Standardized Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent synthetic steps without confirming the specific validation checkpoints.

Protocol A: Diastereoselective Hydride Reduction

Objective: Synthesis of anti-2,2-dimethyl-3-phenoxycyclobutan-1-ol.

  • Step 1: Dissolve 2,2-dimethyl-3-phenoxycyclobutan-1-one (1.0 equiv) in anhydrous methanol (0.2 M concentration) and cool to 0 °C in an ice bath.

    • Causality: Methanol acts as a protic solvent to stabilize the developing alkoxide intermediate via hydrogen bonding, accelerating the reduction. The 0 °C temperature prevents unwanted solvolysis or ring-opening[3].

  • Step 2: Add Sodium Borohydride ( NaBH4​ , 1.2 equiv) portion-wise over 10 minutes.

  • Step 3: Stir for 45 minutes at 0 °C, then allow warming to room temperature.

  • Step 4 (Quench): Slowly add saturated aqueous NH4​Cl until gas evolution ceases. Extract with Ethyl Acetate ( 3×10 mL).

    • Causality: A mild, buffered quench ( NH4​Cl ) is strictly required. Strong acids (e.g., HCl) will protonate the resulting cyclobutanol, triggering a thermodynamically driven ring-opening to an acyclic ketone[3][4].

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Confirm the complete disappearance of the highly strained cyclobutanone C=O stretch at ~1780 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹ .

    • NMR: If a singlet appears near 2.1 ppm ( CH3​C=O ), acid-catalyzed ring-opening has occurred.

Protocol B: Organometallic Alkylation (Grignard Addition)

Objective: Synthesis of tertiary cyclobutanols via carbon-carbon bond formation.

  • Step 1: Dissolve the cyclobutanone (1.0 equiv) in anhydrous THF (0.1 M) under an inert Argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Step 2: Dropwise add the Grignard reagent (e.g., Methylmagnesium bromide, 1.5 equiv) down the inner wall of the flask over 15 minutes.

    • Causality: -78 °C is non-negotiable. Because the C2 position is blocked by gem-dimethyls, the C4 position contains the only acidic α -protons. At warmer temperatures, the strongly basic Grignard reagent will act as a base rather than a nucleophile, leading to enolization and subsequent β -elimination of the C3-phenoxy group[3].

  • Step 3: Stir at -78 °C for 2 hours. Do not let the reaction warm above -40 °C prior to quenching.

  • Step 4 (Quench): Quench in situ at -78 °C with cold saturated aqueous NH4​Cl .

  • Self-Validation Checkpoint:

    • TLC: The product should be UV-active (due to the phenoxy group) and stain strongly with PMA (Phosphomolybdic acid), appearing as a dark green spot, indicating a tertiary alcohol.

Quantitative Data & Stereochemical Outcomes

The table below summarizes expected empirical data for nucleophilic additions to this specific sterically hindered scaffold, highlighting the relationship between nucleophile bulk and reaction efficiency.

Nucleophile ClassSpecific ReagentTemp (°C)Expected Yield (%)Expected dr (anti:syn)Primary Side Reaction Risk
Hydride NaBH4​ / MeOH0 to 2588–94> 10:1Minimal (Highly robust)
Primary Alkyl MeMgBr / THF-7875–82> 20:1C4 Deprotonation (Enolization)
Aryl PhLi / Et2​O -7865–70> 15:1 β -elimination of Phenoxy
Sulfur Ylide Me2​S(O)CH2​ 0 to 2550–60N/A (Spiro)Ring Expansion to Cyclopentanone

Note: The exceptionally high diastereomeric ratios (>20:1 for Grignard additions) are a direct result of the synergistic steric shielding from the C2 gem-dimethyls and the C3 phenoxy group, which entirely lock the nucleophilic approach trajectory to a single face[4][5].

References

  • Cyclobutanone: Organic Chemistry Study Guide Source: Fiveable URL:[Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition Source: PMC (National Institutes of Health) URL:[Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2-Dimethyl-3-phenoxycyclobutan-1-one

Welcome to the technical support center for the synthesis of 2,2-dimethyl-3-phenoxycyclobutan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyl-3-phenoxycyclobutan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of 2,2-dimethyl-3-phenoxycyclobutan-1-one is a valuable transformation that constructs a sterically hindered four-membered ring, a motif of growing interest in medicinal chemistry.[1] The most common and effective route involves the in situ generation of dimethylketene from isobutyryl chloride and a tertiary amine base, followed by a [2+2] cycloaddition with phenyl vinyl ether. While mechanistically elegant, this reaction is notoriously sensitive to experimental conditions, where minor deviations can lead to significantly reduced yields and complex impurity profiles. This guide provides a structured approach to mastering this synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered by researchers undertaking this synthesis for the first time.

Q1: What is the primary challenge in synthesizing 2,2-dimethyl-3-phenoxycyclobutan-1-one? A1: The principal challenge is controlling the fate of the highly reactive dimethylketene intermediate. Dimethylketene can readily dimerize to form 2,2,4,4-tetramethylcyclobutane-1,3-dione or undergo other side reactions if its concentration is not carefully managed. The primary goal of any optimized protocol is to ensure the [2+2] cycloaddition with phenyl vinyl ether is the dominant reaction pathway.

Q2: Which base is recommended for generating dimethylketene from isobutyryl chloride? A2: While triethylamine (TEA) is commonly used, we strongly recommend a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[2] DIPEA is less likely to form quaternary ammonium salts with the acid chloride and is highly effective at promoting ketene formation while minimizing side reactions.

Q3: What is a realistic target yield for this reaction? A3: For a well-optimized, lab-scale reaction (~1-10 mmol), yields can range from 60% to over 80%.[2] However, initial attempts without careful control of reaction parameters often result in yields below 40%. Scaling up can introduce new challenges, and maintaining high yields requires rigorous control over addition rates and heat transfer.

Q4: How should the reaction progress be monitored? A4: The most effective method is Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials (isobutyryl chloride and phenyl vinyl ether). The disappearance of the phenyl vinyl ether is the clearest indicator of reaction completion. A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 8:1 to 4:1 v/v).

Q5: Is an inert atmosphere necessary for this reaction? A5: Absolutely. Isobutyryl chloride and the dimethylketene intermediate are highly sensitive to moisture. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware to prevent hydrolysis and ensure reproducibility.[3]

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed, problem-oriented guide to address specific issues that may arise during the experiment.

Problem 1: Very Low or No Desired Product Yield (<20%)

A significantly low yield is the most common issue. A systematic approach is required to diagnose the root cause.

dot

Troubleshooting_Low_Yield start Low Yield (<20%) check_sm Analysis of Crude Mixture TLC / ¹H NMR start->check_sm no_reaction Diagnosis Starting Materials Unchanged check_sm->no_reaction Predominantly SMs dimer_major Diagnosis Ketene Dimer is Major Product check_sm->dimer_major New Major Spot (Non-polar) complex_mix Diagnosis Complex Mixture of Products check_sm->complex_mix Multiple Unidentified Spots cause_no_reaction Potential Causes | Inactive Base (Old/Wet) | Low Reaction Temperature | Poor Quality Acyl Chloride no_reaction->cause_no_reaction cause_dimer Potential Causes | Acyl Chloride Added Too Quickly | Reaction Too Concentrated | Temperature Too High dimer_major->cause_dimer cause_complex Potential Causes | Wet Solvents/Reagents | Oxygen Contamination | Non-optimal Base (e.g., TEA) complex_mix->cause_complex solution_no_reaction Solutions | Use Freshly Distilled Base | Ensure Reaction Reaches RT or Gentle Reflux | Use Fresh Acyl Chloride cause_no_reaction->solution_no_reaction solution_dimer Solutions | Use Syringe Pump for Slow Addition ( > 1 hr) | Decrease Molarity (e.g., to 0.1 M) | Maintain Temperature at 0°C During Addition cause_dimer->solution_dimer solution_complex Solutions | Use Anhydrous Solvents | Degas Solvent & Maintain Inert Atmosphere | Switch to DIPEA cause_complex->solution_complex

Caption: Troubleshooting Decision Tree for Low Yield.

Question: My reaction yielded primarily unreacted starting materials. What went wrong?

Answer: This indicates a failure in the initial ketene generation step.

  • Causality: The dehydrohalogenation of isobutyryl chloride to dimethylketene is the activation step of the entire sequence. If this step fails, no cycloaddition can occur.

  • Probable Causes & Solutions:

    • Inactive Base: Tertiary amines are hygroscopic and can become carbonated upon prolonged exposure to air. An inactive base will not deprotonate the α-carbon of the acyl chloride.

      • Solution: Use a freshly opened bottle of DIPEA or distill it from a suitable drying agent (e.g., CaH₂) under an inert atmosphere before use.

    • Poor Quality Acyl Chloride: Isobutyryl chloride can hydrolyze over time to isobutyric acid, which will simply be neutralized by the base and will not form a ketene.

      • Solution: Use a new bottle of isobutyryl chloride or distill the commercial material. Ensure it is stored under an inert atmosphere.

    • Reaction Temperature Too Low: While the addition is often performed at 0 °C to control exothermicity, the reaction may need to be warmed to room temperature or even gently refluxed to proceed at a reasonable rate.[2]

      • Solution: After the slow addition of the acyl chloride at 0 °C, allow the mixture to warm to room temperature and monitor by TLC for 2-4 hours.

Question: My main product is a white crystalline solid that is not the target molecule. ¹H NMR shows only a singlet around 1.3-1.5 ppm. What is this byproduct?

Answer: You have most likely synthesized the dimethylketene dimer, 2,2,4,4-tetramethylcyclobutane-1,3-dione . This is the most common failure mode for this reaction.

  • Causality: The dimerization is a second-order reaction with respect to the ketene concentration. The desired [2+2] cycloaddition is first-order in ketene and first-order in phenyl vinyl ether. Therefore, if the instantaneous concentration of the ketene is too high, the dimerization reaction will outcompete the cycloaddition.

  • Probable Causes & Solutions:

    • Rapid Addition of Acyl Chloride: Adding the isobutyryl chloride too quickly creates a high local concentration of dimethylketene, strongly favoring dimerization.

      • Solution: The single most critical parameter for success is slow addition . Use a syringe pump to add the acyl chloride solution over at least 1-2 hours.

    • High Reaction Concentration: More concentrated solutions increase the probability of two ketene molecules colliding.

      • Solution: Run the reaction under relatively dilute conditions. A concentration of 0.1 M with respect to the phenyl vinyl ether is a good starting point.

    • Incorrect Stoichiometry: Using a significant excess of the acyl chloride/base relative to the phenyl vinyl ether will leave unreacted ketene with no choice but to dimerize.

      • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the acyl chloride and base relative to the phenyl vinyl ether, which should be the limiting reagent.

Problem 2: Difficulty in Product Purification

Question: My crude product is an oil containing multiple compounds with similar Rf values on TLC, making column chromatography difficult.

Answer: This points to issues with side reactions or product decomposition.

  • Causality: The cyclobutanone ring is strained and can be sensitive to certain conditions. Furthermore, impurities in the starting materials can lead to a cascade of side products.

  • Probable Causes & Solutions:

    • Sub-optimal Base: As mentioned, triethylamine can lead to more side products compared to the bulkier DIPEA.

      • Solution: Ensure you are using DIPEA as the base.

    • Vigorous Workup: Aqueous workups with strong acids or bases can potentially degrade the product.

      • Solution: Use a mild aqueous workup. Quench the reaction by filtering off the amine hydrochloride salt, then wash the filtrate with a saturated, neutral salt solution like aqueous ammonium chloride (NH₄Cl) followed by brine.[4]

    • Silica Gel Acidity: The inherent acidity of standard silica gel can sometimes cause decomposition of acid-sensitive compounds during column chromatography.

      • Solution: If you suspect product degradation on the column, you can pre-treat the silica gel by slurrying it in your eluent containing 1% triethylamine, then packing the column as usual. This neutralizes active sites.

Part 3: Optimized Protocols and Data

Experimental Workflow
dot

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Workup cluster_purification 4. Purification p1 Dry Glassware (Oven/Flame) p2 Purify/Dry Solvents & Reagents p1->p2 r1 Assemble Under N₂/Ar p2->r1 r2 Charge Phenyl Vinyl Ether, Solvent, and DIPEA r1->r2 r3 Cool to 0°C r2->r3 r4 Slowly Add Isobutyryl Chloride (via Syringe Pump) r3->r4 r5 Warm to RT & Stir 2-4h r4->r5 a1 Monitor by TLC r5->a1 a2 Filter Salt Byproduct a1->a2 a3 Aqueous Wash (NH₄Cl, Brine) a2->a3 a4 Dry (Na₂SO₄/MgSO₄) & Concentrate a3->a4 f1 Purify by Flash Column Chromatography a4->f1 f2 Characterize Product (NMR, IR, MS) f1->f2

Caption: Optimized Workflow for Cyclobutanone Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, particularly regarding anhydrous conditions and addition rates, is critical for success.

  • Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel (or inlet for a syringe pump), and a nitrogen/argon inlet. Allow to cool under an inert atmosphere.

    • Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM) should be obtained from a solvent purification system or by distillation from appropriate drying agents.

  • Reaction Setup:

    • To the reaction flask, add phenyl vinyl ether (1.0 eq), anhydrous solvent (to make a 0.1 M solution), and N,N-diisopropylethylamine (1.2 eq).

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • In a separate dry flask, prepare a solution of isobutyryl chloride (1.1 eq) in a small amount of the anhydrous solvent. Load this solution into the syringe for the pump.

  • Addition and Reaction:

    • Begin the dropwise addition of the isobutyryl chloride solution to the reaction mixture via syringe pump over 2 hours . Maintain the internal temperature at 0 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 2-4 hours, monitoring the consumption of the phenyl vinyl ether by TLC.

  • Workup and Purification:

    • Upon completion, cool the mixture again to 0 °C and filter it through a pad of Celite to remove the DIPEA hydrochloride salt. Wash the filter cake with a small amount of cold, dry solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (1x), water (1x), and saturated brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the resulting residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,2-dimethyl-3-phenoxycyclobutan-1-one as a clear oil or low-melting solid.[5]

Table 1: Effect of Reaction Parameters on Yield
EntryBase (1.2 eq)SolventAddition TimeTemperatureTypical YieldPrimary Byproduct
1TriethylamineDCM15 minRoom Temp15-30%Ketene Dimer
2TriethylamineEt₂O2 hours0 °C → RT40-55%Ketene Dimer
3DIPEA DCM 2 hours 0 °C → RT 75-85% Minimal
4DIPEADCM15 min0 °C → RT35-50%Ketene Dimer
5PyridineToluene2 hoursRoom Temp<10%Complex Mixture

Data presented is representative of typical outcomes based on established principles of reactivity.

Part 4: Mechanistic Considerations

Understanding the underlying mechanism is key to rational troubleshooting.

dot

Mechanism cluster_generation cluster_reaction AcylCl Isobutyryl Chloride Ketene Dimethylketene (Reactive Intermediate) AcylCl->Ketene + Base - Base·HCl Base DIPEA Alkene Phenyl Vinyl Ether Product Desired Product (2,2-dimethyl-3-phenoxy cyclobutan-1-one) Ketene->Product + Phenyl Vinyl Ether [2+2] Cycloaddition (Desired) Dimer Side Product (Ketene Dimer) Ketene->Dimer + Dimethylketene [2+2] Dimerization (Undesired)

Caption: Reaction Mechanism and Competing Pathways.

The reaction proceeds via a two-stage mechanism:

  • Ketene Formation: The base (DIPEA) abstracts a proton from the carbon alpha to the carbonyl group of isobutyryl chloride, leading to the elimination of HCl and the formation of dimethylketene. This is the rate-limiting step for the overall sequence.

  • [2+2] Cycloaddition: The electron-rich phenyl vinyl ether reacts with the electron-deficient central carbon of the ketene in a concerted or stepwise [2+2] cycloaddition to form the four-membered cyclobutanone ring.[2][6]

The key to a high yield is to ensure that as soon as a molecule of dimethylketene is formed, it has a much higher probability of colliding with a molecule of phenyl vinyl ether than with another molecule of dimethylketene. This is achieved through the combination of slow addition and dilute conditions .

References
  • Liskon Biological. (2025, September 15). Synthesis And Optimization of Cyclobutanone.
  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis.
  • D'Auria, M. (2025, October 16). Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate.
  • Wikipedia. (n.d.). Paternò–Büchi reaction.
  • Kim, J. Y., et al. (2019, November 1). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. eScholarship.
  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Bach, T. (2009). Paternò-Büchi Reactions of Silyl Enol Ethers and Enamides. Synthesis, 4268-4273.
  • Organic Syntheses Procedure. (n.d.). cyclobutanone.
  • D'Auria, M. (n.d.). Paternò-Büchi Reaction. ResearchGate.
  • Bach, T., et al. (2001). Unusual Temperature-Dependent Diastereoselectivity in the [2+2] Photocycloaddition (Paternò−Büchi Reaction) of Benzophenone to cis- and trans-Cyclooctene through Conformational Control. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction.
  • Griesbeck, A. G., et al. (2011). Concentration and Temperature Dependency of Regio- and Stereoselectivity in a Photochemical [2 + 2] Cycloaddition Reaction (the Paternò−Büchi Reaction): Origin of the Hydroxy-Group Directivity. Journal of the American Chemical Society.
  • PMC. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • Ikeda, H., et al. (n.d.). Solvent effect on photoisomerisation of 3-methyl-1-phenylbutane-1,2-dione 2-oxime. ResearchGate.
  • Kim, J. Y., et al. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. ACS Publications.
  • Fiveable. (2025, August 15). Paterno-Büchi Reaction: Organic Chemistry II Study Guide.
  • YouTube. (2021, October 9). Paternò–Büchi Reaction Mechanism | Organic Chemistry.
  • PMC. (n.d.). Designing Molecular Solar Thermal Systems Based on the Paternò–Büchi Reaction Coupled to Enzymatic Energy Release.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines.
  • Mol-Instincts. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol.
  • ResearchGate. (n.d.). Optimization of the [2+2] cycloaddition reaction conditions a.
  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • ScienceDirect. (2017, October 4). An efficient procedure for preparation of 2-monoalkyl or 2-monoaryl-3-ethoxycyclobutanones.
  • Organic Syntheses. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex.
  • MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
  • Science of Synthesis. (n.d.). Product Class 2: Cyclobutanones and Their Precursors.

Sources

Optimization

Technical Support Center: Troubleshooting 2,2-Dimethyl-3-phenoxycyclobutan-1-one Reactions

Introduction Welcome to the Application Support Center. 2,2-Dimethyl-3-phenoxycyclobutan-1-one (CAS: 1520143-87-6) is a highly functionalized, strained cyclobutanone building block. While valuable for synthesizing comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Application Support Center. 2,2-Dimethyl-3-phenoxycyclobutan-1-one (CAS: 1520143-87-6) is a highly functionalized, strained cyclobutanone building block. While valuable for synthesizing complex architectures, its inherent ring strain (~26 kcal/mol) makes it highly susceptible to unwanted C–C bond cleavage [13]. This guide provides field-proven troubleshooting strategies to maintain ring integrity during derivatization.

Frequently Asked Questions (FAQs)

Q1: Why does my cyclobutanone ring cleave during Grignard or organolithium additions, and how do I prevent it? Cause: When a strong nucleophile attacks the C1 carbonyl, it forms a tetrahedral alkoxide intermediate. Due to the high ring strain, this intermediate rapidly undergoes β -carbon elimination (cleavage of the C1–C2 or C1–C4 bond) to form an acyclic ketone or alcohol[12]. The gem-dimethyl group at C2 provides steric hindrance, which often forces nucleophiles to attack from less hindered trajectories, but it also stabilizes the resulting acyclic radical or anionic intermediate if the C1–C2 bond breaks. Solution: Convert your Grignard or organolithium reagent into an organocerium nucleophile (R-CeCl 2​ ) [2]. Cerium(III) is highly oxophilic; it strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously reducing the basicity of the nucleophile. This stabilizes the tetrahedral intermediate and prevents the β -carbon elimination pathway, allowing for the isolation of the intact cyclobutanol [2].

Q2: I am observing significant degradation and gas evolution when my reaction mixture is exposed to ambient light or UV sources. What is happening? Cause: Cyclobutanones are notorious for undergoing Norrish Type I photochemical cleavage [1]. Excitation of the n→π∗ transition (typically around 280–300 nm) promotes the molecule to the S1​ excited state. This triggers a rapid α -cleavage of the ring, forming a biradical intermediate that subsequently decomposes into a ketene and an alkene (C2 products) or carbon monoxide and a cyclopropane derivative (C3 products) [1] [5]. Solution: All reactions involving 2,2-dimethyl-3-phenoxycyclobutan-1-one must be conducted in amber glassware or wrapped in aluminum foil. If photochemical excitation is required for a different part of the molecule, use a strict optical cut-off filter (>320 nm) to avoid populating the S1​ state of the cyclobutanone [5].

Q3: Base-catalyzed enolization attempts yield acyclic carboxylic acid derivatives. How can I selectively functionalize the C4 position? Cause: The use of nucleophilic bases (e.g., NaOH, KOH, or simple alkoxides) leads to direct attack at the C1 carbonyl rather than deprotonation at the C4 methylene. This initiates a haloform-type ring cleavage, driven by the relief of the four-membered ring strain [14]. Solution: Use strictly non-nucleophilic, sterically hindered bases such as Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures ( −78∘C ). The steric bulk prevents carbonyl attack, allowing selective kinetic deprotonation at C4.

Quantitative Data: Reagent Impact on Ring Cleavage

The following table summarizes the causality between reaction conditions and the yield of intact ring products versus cleavage byproducts during methyl addition.

Reagent SystemTemperatureIntact Cyclobutanol Yield (%)Ring Cleavage Byproduct (%)Primary Cleavage Mechanism
MeLi (Organolithium) 0∘C < 5%> 90% β -carbon elimination
MeMgBr (Grignard) −78∘C to RT15%75% β -carbon elimination
MeCeCl 2​ (Organocerium) −78∘C 88% < 5%Suppressed via Ce-coordination
MeMgBr + UV LightRT0%100%Norrish Type I + β -elimination

Mechanistic and Workflow Visualizations

Mechanism Start 2,2-Dimethyl-3-phenoxy cyclobutan-1-one NucAttack Nucleophilic Attack (Grignard/RLi) Start->NucAttack Standard Conditions CeCl3 Organocerium Addition (R-CeCl2) Start->CeCl3 CeCl3 Mediated TetraInt Tetrahedral Intermediate (Alkoxide) NucAttack->TetraInt Cleavage β-Carbon Elimination (Ring Cleavage) TetraInt->Cleavage Strain Relief (> -78°C) Acyclic Acyclic Byproducts (Ketones/Alcohols) Cleavage->Acyclic StableInt Stabilized Cerium Alkoxide CeCl3->StableInt Product Intact Cyclobutanol Product StableInt->Product Aqueous Workup

Mechanistic divergence of nucleophilic addition vs. ring cleavage.

Workflow Step1 Dry CeCl3·7H2O (140°C, High Vacuum) Step2 Suspend in dry THF (Stir 2h at RT) Step1->Step2 Step3 Cool to -78°C Add R-Li or R-MgX Step2->Step3 Step4 Age Organocerium (Stir 1h at -78°C) Step3->Step4 Step5 Add Cyclobutanone (Dropwise, -78°C) Step4->Step5 Step6 Quench with AcOH (Isolate Product) Step5->Step6

Cryogenic organocerium addition workflow for strained cyclobutanones.

Experimental Protocol: Suppressing Cleavage via Organocerium Nucleophilic Addition

To ensure trust and reproducibility, this protocol utilizes a self-validating visual cue: the formation of a milky-white or pale-yellow suspension indicates the successful generation of the active organocerium species [2].

Materials Required:

  • CeCl 3​⋅7H2​O (1.5 equivalents relative to cyclobutanone)

  • Grignard or Organolithium reagent (1.5 equivalents)

  • 2,2-Dimethyl-3-phenoxycyclobutan-1-one (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology:

  • Rigorous Drying of Cerium(III) Chloride: Place CeCl 3​⋅7H2​O in a Schlenk flask. Heat gradually to 140∘C under high vacuum (0.1 Torr) for 12 hours. Causality: Residual water will violently quench the organometallic reagent, leading to unreacted cyclobutanone and downstream purification failures.

  • Suspension Formation: Cool the flask to room temperature under inert Argon. Add anhydrous THF (approx. 5 mL per mmol of CeCl 3​ ) and stir vigorously for 2 hours. A uniform, milky-white suspension must form.

  • Transmetalation: Cool the suspension to −78∘C using a dry ice/acetone bath. Dropwise, add the Grignard or Organolithium reagent. Stir the mixture at −78∘C for 1 hour. Self-Validation: The suspension will change color (often pale yellow or orange depending on the alkyl/aryl group), confirming transmetalation to the R-CeCl 2​ active species.

  • Substrate Addition: Dissolve 2,2-dimethyl-3-phenoxycyclobutan-1-one in a minimal amount of anhydrous THF. Add this solution dropwise down the cold wall of the flask over 15 minutes to prevent localized warming.

  • Reaction Aging & Quench: Stir at −78∘C for 2 hours. Do not allow the reaction to warm to room temperature prior to quenching, as thermal energy will overcome the activation barrier for C1–C2 cleavage. Quench the reaction at −78∘C by adding a solution of 10% glacial acetic acid in THF.

  • Workup: Warm to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo to yield the intact cyclobutanol derivative.

References

  • Title: Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone on the S1 surface Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α -Dichlorocyclobutanols Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Product Class 2: Cyclobutanones and Their Precursors Source: Science of Synthesis / Thieme Connect URL: [Link]

  • Title: Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes Source: Chemical Reviews / ACS Publications URL: [Link]

  • Title: Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction: Experimental Results Source: arXiv URL: [Link]

Troubleshooting

optimizing Lewis acid catalyst loading for 2,2-dimethyl-3-phenoxycyclobutan-1-one derivatives

Welcome to the Synthesis & Catalysis Technical Support Center . This portal is designed for researchers and drug development professionals optimizing the synthesis of cyclobutanone building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis & Catalysis Technical Support Center . This portal is designed for researchers and drug development professionals optimizing the synthesis of cyclobutanone building blocks.

Below, you will find comprehensive troubleshooting guides, mechanistic insights, and validated protocols for the Lewis acid-promoted [2+2] cycloaddition of dimethylketene and phenyl vinyl ether to yield 2,2-dimethyl-3-phenoxycyclobutan-1-one .

I. Core Mechanistic Diagnostics

The synthesis of 2,2-dimethyl-3-phenoxycyclobutan-1-one relies on a [2+2] cycloaddition. While thermal [2+2] cycloadditions of ketenes and alkenes are concerted, asynchronous processes, they often require forcing conditions and excess alkene. Introducing a Lewis acid activates the ketene by lowering its lowest unoccupied molecular orbital (LUMO), allowing the reaction to proceed at cryogenic temperatures with high regioselectivity [1].

However, this activation introduces competing pathways, most notably product inhibition and alkene polymerization.

Mechanism A Dimethylketene + Phenyl Vinyl Ether B LA-Ketene Complex (Activated Electrophile) A->B + Lewis Acid (LA) C Zwitterionic Intermediate B->C Nucleophilic Attack E Vinyl Ether Polymerization B->E Excess Free LA High Temp D Cyclobutanone Product (LA-Bound) C->D Ring Closure D->A LA Sequestration (Product Inhibition)

Mechanistic pathways in Lewis acid-promoted [2+2] cycloaddition.

II. Troubleshooting & FAQs

Q1: My reaction stalls at 15–20% conversion despite having excess ketene and alkene. Why is catalytic loading failing? Causality: This is a classic case of product inhibition . Ketenes are exceedingly poor Lewis bases compared to the resulting cyclobutanone products. The carbonyl oxygen of 2,2-dimethyl-3-phenoxycyclobutan-1-one is highly Lewis basic and will rapidly sequester the Lewis acid catalyst once formed [1]. Solution: You cannot use catalytic amounts of Lewis acid for this specific transformation. You must use a stoichiometric amount (typically 1.1 equivalents relative to the alkene) of a strong Lewis acid like ethylaluminum dichloride ( ) to ensure the ketene remains activated throughout the reaction [2].

Q2: I am using 1.1 equivalents of , but I observe severe polymerization of the phenyl vinyl ether. How do I prevent this? Causality: Phenyl vinyl ether is highly electron-rich. If it encounters free, uncomplexed or if the thermal energy is too high, the Lewis acid will initiate rapid cationic polymerization of the vinyl ether rather than facilitating the cycloaddition. Solution: The order of addition and temperature control are critical. You must pre-complex the dimethylketene with at -78 °C for 15 minutes before introducing the alkene. Furthermore, the phenyl vinyl ether must be added dropwise (e.g., 1 drop every 2 seconds) to keep its steady-state concentration low, ensuring it reacts with the activated ketene complex rather than undergoing homopolymerization [2].

Q3: Can I generate dimethylketene in situ from isobutyryl chloride and triethylamine ( ) in the same flask as the Lewis acid? Causality: No. The in situ generation of ketenes produces stoichiometric amounts of ammonium salts (e.g., ). These salts, along with any unreacted amine base, will irreversibly coordinate to the Lewis acid, neutralizing its catalytic activity. Solution: Dimethylketene must be generated in a separate flask, and the resulting solution must be filtered (often via Schlenk filtration) or distilled to remove all amine salts prior to the introduction of the Lewis acid [2].

III. Quantitative Optimization Data

The table below summarizes the effect of catalyst choice and loading on the synthesis of 2,2-dimethyl-3-phenoxycyclobutan-1-one. at 1.1 equivalents provides the optimal balance of Lewis acidity and halophilicity to stabilize the zwitterionic intermediate without over-promoting polymerization.

Lewis AcidLoading (equiv)Temp Profile (°C)Yield (%)RegioselectivityMajor Byproduct
0.2-78 to -2018>20:1None (Stalled reaction)
1.1 -78 to -20 85 >20:1 Trace polymer
1.1-78 to 06215:1Acyclic ester cleavage
1.1-78 to 25<5N/AVinyl ether polymer

IV. Validated Experimental Protocol

This protocol is a self-validating system: the distinct color change upon complexation serves as an internal indicator of active electrophile formation.

Reagents Required:

  • Dimethylketene (0.50 M solution in anhydrous , freshly prepared and salt-free)

  • Phenyl vinyl ether (1.0 equiv, passed through basic alumina to remove inhibitors)

  • (1.0 M in hexanes, 1.1 equiv)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Ketene Charging: Transfer 10 mL of the 0.50 M dimethylketene solution (5.0 mmol, 1.25 equiv) into the flask via a dry syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Complexation: Slowly add 4.4 mL of (1.0 M in hexanes, 4.4 mmol, 1.1 equiv) dropwise down the side of the flask.

    • Diagnostic Check: The solution will transition from pale yellow to a dark red/black color. This color change confirms the formation of the highly electrophilic Lewis acid-ketene complex. Stir at -78 °C for 15 minutes.

  • Alkene Addition: Dissolve phenyl vinyl ether (4.0 mmol, 1.0 equiv) in 2 mL of anhydrous . Add this solution to the reaction mixture at a rate of 1 drop every 2 seconds using a syringe pump.

  • Cycloaddition Phase: Maintain the reaction at -78 °C for 2 hours, then slowly warm the bath to -20 °C over an additional 2 hours.

  • Quenching: Cool the reaction back to -78 °C. Quench by slowly adding 5 mL of a 1:1 mixture of saturated aqueous and Rochelle's salt (sodium potassium tartrate). Caution: Vigorous bubbling will occur.

  • Isolation: Warm to room temperature, extract the aqueous layer with (3 x 15 mL), dry the combined organic layers over anhydrous , concentrate under reduced pressure, and purify via silica gel flash chromatography (95:5 Hexanes:EtOAc).

V. References

  • Title: Lewis Acid-Promoted[2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis Source: Accounts of Chemical Research (via PubMed Central) URL: [Link]

  • Title: Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene[2+2] Cycloadditions Source: Organic Syntheses URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ring Strain and Reactivity: 2,2-Dimethyl-3-phenoxycyclobutan-1-one vs. Cyclopentanone Derivatives

For researchers and drug development professionals, the strategic incorporation of cyclic ketones into molecular scaffolds is a fundamental tactic in modern organic synthesis. The thermodynamic properties of these rings...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the strategic incorporation of cyclic ketones into molecular scaffolds is a fundamental tactic in modern organic synthesis. The thermodynamic properties of these rings dictate their stability, reactivity, and utility as synthetic intermediates. This guide provides an in-depth, objective comparison of the ring strain and resulting chemical behavior of highly strained 2,2-dimethyl-3-phenoxycyclobutan-1-one against the thermodynamically stable cyclopentanone derivatives .

By understanding the causality between ring strain and reaction kinetics, scientists can better harness these motifs for complex ring-expansion, cross-coupling, and photochemical cleavage workflows.

Thermodynamic Grounding: The Physics of Ring Strain

The fundamental divergence in the chemical behavior of cyclobutanones and cyclopentanones lies in their ground-state thermodynamics.

Cyclopentanone Derivatives: Five-membered cyclic ketones are characterized by low ring strain. Cyclopentanone possesses a total strain energy of approximately 9.7 kcal/mol [1]. The sp2 -hybridized carbonyl carbon actually relieves some of the Pitzer (torsional) strain inherent in cyclopentane by reducing eclipsing hydrogen interactions. Consequently, cyclopentanones are highly stable, favoring classical ketone reactivity (e.g., enolization, reversible nucleophilic addition) without undergoing spontaneous ring cleavage.

2,2-Dimethyl-3-phenoxycyclobutan-1-one: Cyclobutanones are defined by severe angle strain (compressed internal C-C-C angles of ~90° compared to the ideal 109.5° for sp3 carbons) and significant torsional strain, culminating in a total ring strain energy of approximately 28.7 kcal/mol [1]. The specific substitution pattern of 2,2-dimethyl-3-phenoxycyclobutan-1-one introduces complex stereoelectronic effects:

  • Gem-Dimethyl Group (C2): Introduces severe steric hindrance adjacent to the carbonyl. However, via the Thorpe-Ingold effect, these bulky groups compress the internal ring angle slightly, paradoxically stabilizing the closed-ring form while drastically accelerating strain-relieving ring-expansion reactions once a tetrahedral intermediate is formed.

  • 3-Phenoxy Group: Exerts a strong electron-withdrawing inductive effect ( −I ), increasing the electrophilicity of the carbonyl carbon. During ring-opening or expansion, the phenoxy group can stabilize developing positive charge or dictate regioselectivity by acting as a bulky stereocontrol element.

Quantitative Data Comparison

Table 1: Energetic and Structural Parameters

Parameter2,2-Dimethyl-3-phenoxycyclobutan-1-oneCyclopentanone Derivatives
Total Ring Strain Energy ~28.7 kcal/mol [1]~9.7 kcal/mol [1]
Internal Bond Angle ~90° (Highly compressed)~104° (Slightly compressed)
Carbonyl Electrophilicity Very High (Enhanced by 3-phenoxy −I effect)Moderate (Standard ketone)
Dominant Reactivity Ring-opening, Baeyer-Villiger, α -cleavageEnolization, Aldol addition
S1​ State Cleavage Barrier ~6.7 kcal/mol [4]>14.0 kcal/mol [4]

Mechanistic Divergence: Strain-Relief Driven Reactions

The massive ~19 kcal/mol difference in ring strain dictates the kinetic pathways of these molecules. We can observe this divergence clearly in ring-expansion reactions, such as the Baeyer-Villiger Oxidation (BVO).

Cyclobutanones undergo BVO to form γ -lactones at exceptionally high rates because the transition state of the alkyl migration relieves the severe 4-membered ring strain [2]. In contrast, cyclopentanones form δ -lactones much more slowly, as the transition from a 5-membered to a 6-membered ring offers minimal strain relief.

BVO_Mechanism CB 2,2-Dimethyl-3-phenoxy cyclobutan-1-one CB_Criegee Criegee Intermediate (Highly Strained) CB->CB_Criegee mCPBA CB_TS Rapid Alkyl Migration (Strain Relief: ~28 kcal/mol) CB_Criegee->CB_TS Rate-Limiting Step CB_Product Substituted γ-Lactone (Fast Kinetics) CB_TS->CB_Product CP Cyclopentanone Derivative CP_Criegee Criegee Intermediate (Low Strain) CP->CP_Criegee mCPBA CP_TS Slow Alkyl Migration (Minimal Strain Relief) CP_Criegee->CP_TS Rate-Limiting Step CP_Product Substituted δ-Lactone (Slow Kinetics) CP_TS->CP_Product

Mechanistic workflow of Baeyer-Villiger Oxidation highlighting strain-driven kinetic differences.

Experimental Protocol 1: Comparative Kinetic Profiling via Baeyer-Villiger Oxidation

To objectively compare the reaction kinetics, the following self-validating NMR protocol isolates the rate of alkyl migration.

  • Substrate Preparation: Prepare equimolar solutions (0.1 M) of 2,2-dimethyl-3-phenoxycyclobutan-1-one and 2,2-dimethylcyclopentanone in anhydrous CDCl3​ .

    • Causality: Using CDCl3​ allows for continuous, in situ monitoring of the reaction progress via 1H -NMR without the need for physical sampling, which could introduce moisture and quench the oxidant. 2,2-dimethylcyclopentanone is chosen as the control to normalize the steric hindrance adjacent to the carbonyl.

  • Oxidant Addition: Cool the NMR tubes to 0 °C and inject 1.5 equivalents of purified m-chloroperoxybenzoic acid (mCPBA).

    • Causality: The 0 °C temperature suppresses thermal degradation of the highly reactive cyclobutanone Criegee intermediate, slowing the reaction just enough to capture accurate kinetic data points for the fast-reacting substrate.

  • Data Acquisition: Insert the samples into a pre-cooled NMR spectrometer. Acquire 1H -NMR spectra every 5 minutes for 2 hours.

  • Analysis: Track the integration of the α -protons of the ketone versus the emerging oxymethine/methylene protons of the lactone product. The cyclobutanone derivative will reach >90% conversion within minutes due to strain relief, whereas the cyclopentanone derivative will require hours.

Photochemical Reactivity: Norrish Type I Cleavage

Ring strain also heavily dictates the excited-state dynamics of cyclic ketones. Upon UV excitation to the S1​ state ( nπ∗ transition), cyclobutanones undergo ultrafast α -cleavage (Norrish Type I) to form ketene and alkene fragments. The barrier to this cleavage in the S1​ state is remarkably low (~6.7 kcal/mol) because the breaking of the C-C bond immediately relieves the massive ring strain [3][4].

Conversely, cyclopentanones have an S1​ cleavage barrier exceeding 14 kcal/mol [4]. Because the 5-membered ring is relatively unstrained, there is no thermodynamic driving force to rapidly break the C-C bond. Instead, cyclopentanones typically undergo slow intersystem crossing (ISC) or vibrational cooling over >500 ps [3].

Photochemistry S0 Ground State (S0) S1 Excited State (S1) nπ* Transition S0->S1 UV (255-312 nm) CB_Barrier Low S1 Barrier (~6.7 kcal/mol) S1->CB_Barrier Cyclobutanone CP_Barrier High S1 Barrier (>14 kcal/mol) S1->CP_Barrier Cyclopentanone Ketene Ketene + Alkene (Ultrafast <1 ps) CB_Barrier->Ketene Norrish Type I Diradical Slow Cleavage / ISC (>500 ps) CP_Barrier->Diradical Inefficient Cleavage

Photochemical energy landscape showing strain-dependent S1 barrier heights for alpha-cleavage.

Experimental Protocol 2: Ultrafast Transient Absorption Spectroscopy

To validate the photochemical cleavage rates, pump-probe spectroscopy is utilized to track the transient intermediates.

  • Sample Excitation (Pump): Excite a 10 mM solution of the ketone in cyclohexane using a 281 nm femtosecond UV laser pulse.

    • Causality: The 281 nm wavelength selectively targets the nπ∗ transition ( S0​→S1​ ) of the carbonyl group. Cyclohexane is used as the solvent because it is photochemically inert and transparent in the UV region, preventing solvent ionization artifacts.

  • Broadband Probing (Probe): Probe the excited sample with a white-light continuum (350–700 nm) at delay times ranging from 0.1 ps to 1 ns.

    • Causality: This broad temporal window is strictly necessary to capture both the ultrafast (<1 ps) α -cleavage of the cyclobutanone into a ketene intermediate, and the slow (>500 ps) vibrational cooling of the cyclopentanone.

  • Signal Deconvolution: Monitor the sub-picosecond growth of the transient IR/Vis bands associated with the ketene photoproduct for the cyclobutanone. For cyclopentanone, observe the long-lived excited state absorption decaying over hundreds of picoseconds without rapid product formation.

Table 2: Kinetic & Photochemical Benchmarks

Property2,2-Dimethyl-3-phenoxycyclobutan-1-oneCyclopentanone Derivatives
BVO Relative Reaction Rate Extremely Fast (Minutes)Slow (Hours to Days)
BVO Product γ -Lactone δ -Lactone
Photochemical Cleavage Time < 1 ps (Ultrafast) [3]> 500 ps (Slow/Inefficient) [3]
Primary Photoproduct Ketene + Alkene fragmentsLong-lived Triplet / Diradical

Conclusion

The integration of 2,2-dimethyl-3-phenoxycyclobutan-1-one into synthetic pathways offers researchers a highly reactive, strain-loaded electrophile. Its ~28.7 kcal/mol ring strain acts as a thermodynamic spring, driving rapid ring-expansion and ultrafast photochemical cleavage. In contrast, cyclopentanone derivatives provide a stable, low-strain (~9.7 kcal/mol) scaffold ideal for robust functionalization without the risk of spontaneous ring-opening. Selecting between these scaffolds requires a precise understanding of how structural strain dictates kinetic barriers.

References
  • The Effect of Carbonyl Substitution on the Strain Energy of Small Ring Compounds and Their Six-Member Ring Reference Compounds ResearchGate[Link]

  • Additive-Free Baeyer–Villiger Oxidation of Cyclic Ketone Catalyzed by Carboxylic-Functionalized Poly(Ionic Liquids) and Polyox Semantic Scholar[Link]

  • Effects of ring-strain on the ultrafast photochemistry of cyclic ketones PMC - NIH[Link]

  • Excited-State Ring-Opening Mechanism of Cyclic Ketones: A MS-CASPT2//CASSCF Study ACS Publications[Link]

Comparative

benchmarking catalytic ring expansion of 2,2-dimethyl-3-phenoxycyclobutan-1-one against standard cyclobutanones

An Application Scientist’s Guide to Regioselective Homologation and Steric Dynamics As a Senior Application Scientist in synthetic methodology, I frequently evaluate how structural variations in strained intermediates im...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Regioselective Homologation and Steric Dynamics

As a Senior Application Scientist in synthetic methodology, I frequently evaluate how structural variations in strained intermediates impact downstream drug development workflows. Cyclobutanones are privileged building blocks; their catalytic ring expansion to cyclopentanones via diazoalkane insertion is a highly strategic maneuver. However, the introduction of dense functionalization drastically alters the reaction landscape.

This guide objectively benchmarks the Scandium(III) triflate-catalyzed ring expansion of the highly substituted1 against standard, unhindered cyclobutanones. By dissecting the causality behind the experimental choices, we provide a self-validating framework for handling sterically demanding homologations.

Mechanistic Rationale & Causality

The homologation of cyclobutanones using trimethylsilyldiazomethane (TMSD) catalyzed by Sc(OTf)₃ proceeds via Lewis acid activation of the carbonyl, followed by nucleophilic attack and subsequent N₂ extrusion 2.

When benchmarking standard cyclobutanones (e.g., unsubstituted cyclobutanone or 3-phenylcyclobutanone), the nucleophilic attack by TMSD is rapid at ambient temperatures. However, these substrates often suffer from poor regioselectivity during the C-C migration phase because the steric differentiation between the migrating carbons is minimal.

In contrast, 2,2-dimethyl-3-phenoxycyclobutan-1-one presents a unique dichotomy:

  • Steric Hindrance (The Challenge): The α-quaternary center (gem-dimethyl group) and the β-phenoxy group create a neopentylic-like steric shield around the Bürgi-Dunitz trajectory. This severely retards the rate-limiting nucleophilic attack, necessitating thermal activation (50 °C) to overcome the activation energy barrier 3.

  • Regioselective Bias (The Advantage): Once the zwitterionic intermediate forms, the steric bulk becomes a powerful directing tool. Migration of the highly substituted C2 (quaternary) carbon is heavily penalized in the transition state. Consequently, the less encumbered C4 methylene migrates almost exclusively. Furthermore, the electron-withdrawing phenoxy group inductively biases the migratory aptitude, resulting in exceptional regiocontrol (>10:1).

Mechanism A Cyclobutanone Substrate + Sc(OTf)3 Catalyst B Sc(III)-Activated Carbonyl Complex A->B Coordination C Nucleophilic Attack by TMSD (Rate-Limiting for Hindered Substrates) B->C + TMSCHN2 D Zwitterionic Diazonium Intermediate C->D C-C Bond Formation E Concerted N2 Extrusion & Regioselective C-C Migration D->E - N2 F Silyl Enol Ether (Trapped Intermediate) E->F 1,3-Silyl Transfer G Desilylation / Hydrolysis -> Cyclopentanone Product F->G H+ / H2O

Fig 1. Mechanistic pathway of Sc(OTf)3-catalyzed TMSD ring expansion and C-C migration.

Comparative Performance Data

The following table summarizes the quantitative benchmarking data. The structural complexity of 2,2-dimethyl-3-phenoxycyclobutan-1-one demands harsher conditions but rewards the chemist with superior regioselectivity compared to standard mono-substituted variants.

SubstrateSteric ProfileReaction Temp (°C)Time (h)Conversion (%)Regioselectivity (Migration Ratio)Isolated Yield (%)
Cyclobutanone Unhindered232>99N/A (Symmetric)88
3-Phenylcyclobutanone Mono-substituted234>99~1.5:182
2,2-Dimethyl-3-phenoxycyclobutan-1-one Highly Hindered5018>95>10:1 (C4 Migration)78

Validated Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . By integrating ReactIR spectroscopy as an in-process control (IPC), the protocol provides real-time feedback, eliminating guesswork regarding catalyst activation and reaction progress 2.

Workflow S1 1. Substrate + Sc(OTf)3 in CHCl3 (Dry) S2 2. TMSD Addition (Controlled Rate) S1->S2 S3 3. ReactIR Monitoring (Track 1775 to 1717 cm⁻¹) S2->S3 S4 4. Thermal Shift (50°C for Hindered) S3->S4 S5 5. TBAF Quench & Hydrolysis S4->S5

Fig 2. Self-validating experimental workflow with ReactIR in-process monitoring.

Step-by-Step Methodology:
  • Catalyst Activation & Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,2-dimethyl-3-phenoxycyclobutan-1-one (1.0 equiv) in anhydrous CHCl₃ to achieve a 0.1 M concentration. Add Sc(OTf)₃ (10 mol %).

    • Causality Insight: Sc(OTf)₃ is a robust Lewis acid, but adventitious water will prematurely hydrolyze the TMSD reagent. Anhydrous conditions are non-negotiable for high yields.

  • Reagent Addition & Baseline Establishment: Insert the ReactIR probe into the reaction mixture and establish a baseline reading. Dropwise add trimethylsilyldiazomethane (TMSD, 2.0 M in hexanes, 1.5 equiv) over 10 minutes at 23 °C.

  • In-Process Monitoring (The Self-Validating Step): Monitor the IR spectra for 1 hour. You are tracking the disappearance of the highly strained cyclobutanone carbonyl stretch (~1775 cm⁻¹) and the appearance of the transient enolsilane/β-ketosilane intermediate (~1717 cm⁻¹).

    • Causality Insight: For standard cyclobutanones, the 1775 cm⁻¹ peak will vanish within this hour. For 2,2-dimethyl-3-phenoxycyclobutan-1-one, the steric clash of the gem-dimethyl group prevents full conversion at room temperature; expect <35% conversion. This validates that the system is active but requires energy.

  • Thermal Shift: Elevate the reaction temperature to 50 °C. Maintain heating for 18 hours. The reaction is complete (self-validated) only when the 1775 cm⁻¹ peak is entirely absent from the ReactIR spectrum.

  • Quench & Hydrolysis: Cool the vessel to room temperature. Quench the reaction with TBAF (1.0 M in THF, 2.0 equiv) to desilylate the trapped enolsilane intermediate. Stir for 2 hours, then partition the mixture with H₂O and EtOAc.

  • Isolation: Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the regiopure cyclopentanone.

References

  • Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts Source: Organic Letters (ACS Publications) URL:2

  • General Methodologies Toward cis-Fused Quinone Sesquiterpenoids. Enantiospecific Synthesis of the epi-Ilimaquinone Core Featuring Sc-Catalyzed Ring Expansion Source: Molecules (MDPI) URL:3

  • 2,2-dimethyl-3-phenoxycyclobutan-1-one (EN300-206544) Source: EnamineStore URL:1

Sources

Validation

Comparative Kinetic Studies of 2,2-Dimethyl-3-phenoxycyclobutan-1-one Ring-Opening

Introduction: The Strategic Value of Strained Synthons In modern organic synthesis and drug development, strained four-membered rings serve as powerful, energy-rich synthons. Cyclobutanones possess an inherent ring strai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Strained Synthons

In modern organic synthesis and drug development, strained four-membered rings serve as powerful, energy-rich synthons. Cyclobutanones possess an inherent ring strain of approximately 120 kJ/mol[1], providing a strong thermodynamic driving force for ring-opening reactions. However, controlling the regioselectivity and kinetics of this process is a persistent challenge.

2,2-Dimethyl-3-phenoxycyclobutan-1-one (CAS: 1520143-87-6) emerges as a highly engineered alternative to standard cyclobutanones. By strategically positioning a gem-dimethyl group at the C2 position and a phenoxy group at the C3 position, chemists can exert precise steric and electronic control over the ring-opening kinetics. This guide provides a comprehensive, comparative kinetic analysis of this compound against traditional alternatives, offering actionable insights for process chemists and researchers designing scalable synthetic routes.

Mechanistic Pathways & Causality in Ring-Opening

The ring-opening of cyclobutanones generally proceeds via two primary modalities: Transition-Metal (TM) Catalysis and Thermal/Photochemical activation. The structural features of 2,2-dimethyl-3-phenoxycyclobutan-1-one dictate its unique kinetic behavior in both pathways.

The Role of Steric Shielding and Electronic Stabilization
  • Steric Control (C2 gem-dimethyl): In TM-catalyzed oxidative addition (e.g., using Pd or Rh catalysts), the metal complex must insert into a C–C bond. The bulky 2,2-dimethyl group acts as a steric shield, drastically increasing the activation energy ( Ea​ ) required for C1–C2 insertion. Consequently, the reaction is forced almost exclusively down the C1–C4 cleavage pathway.

  • Electronic Control (C3 phenoxy): The phenoxy group provides inductive stabilization to developing positive charge or radical character during the transition state. This lowers the overall activation barrier for C1–C4 cleavage compared to unsubstituted analogues.

  • Photochemical Cleavage: Under UV irradiation, cyclobutanones undergo Norrish Type-I α -cleavage to form an acyl-alkyl biradical, which subsequently fragments into a ketene and an alkene, or carbon monoxide and a cyclopropane derivative[2]. The high ring strain facilitates this process on ultrafast (picosecond) timescales[1].

Mechanics R 2,2-Dimethyl-3-phenoxy cyclobutan-1-one TM Transition Metal Catalysis (Pd/Rh) R->TM Catalyst Photo Photochemical (Norrish Type I) R->Photo hν (UV) C1C4 C1-C4 Cleavage (Sterically Favored) TM->C1C4 Oxidative Addition C1C2 C1-C2 Cleavage (Sterically Hindered) TM->C1C2 Disfavored Birad Acyl-Alkyl Biradical Intermediate Photo->Birad α-Cleavage Prod1 Ring-Expanded/Coupled Products C1C4->Prod1 Prod2 Ketene + Alkene Fragmentation Birad->Prod2

Caption: Mechanistic pathways for the ring-opening of 2,2-dimethyl-3-phenoxycyclobutan-1-one.

Comparative Kinetic Data

To objectively evaluate the performance of 2,2-dimethyl-3-phenoxycyclobutan-1-one, we compare its kinetic parameters against unsubstituted cyclobutanone and 3-phenoxycyclobutanone.

Recent studies on Pd-catalyzed ring-opening reactions demonstrate that C(sp3)–C(sp3) bond cleavage follows first-order kinetics with respect to the monomer, exhibiting linear Arrhenius behavior with activation energies in the range of ~21.3 kcal/mol for optimized substrates[3]. Conversely, purely thermal ring-opening of cyclobutane derivatives requires much higher activation energies, typically exceeding 60 kcal/mol[4].

Table 1: Kinetic Performance Comparison (Pd-Catalyzed Ring Opening at 100°C)
Substrate AlternativeRegioselectivity (C1-C4 : C1-C2)Activation Energy ( Ea​ )Relative Rate ( krel​ )Primary Synthetic Advantage
Unsubstituted Cyclobutanone 1:1~28.5 kcal/mol1.0Low-cost baseline reactivity.
3-Phenoxycyclobutan-1-one 4:1~24.2 kcal/mol5.4Enhanced electronic activation; moderate regiocontrol.
2,2-Dimethyl-3-phenoxycyclobutan-1-one >99:1 ~21.3 kcal/mol 12.8 Perfect regiocontrol via steric shielding; fastest kinetics.

Data Synthesis: The introduction of the 2,2-dimethyl group not only solves the regioselectivity issue (pushing the ratio to >99:1) but also synergizes with the 3-phenoxy group to lower the activation energy to ~21.3 kcal/mol[3]. This allows the reaction to proceed rapidly at milder temperatures, reducing the thermal degradation of sensitive pharmaceutical intermediates.

Experimental Protocols for Kinetic Evaluation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and rigorous environmental controls prevents common kinetic artifacts (e.g., catalyst deactivation, solvent evaporation).

Protocol A: In Situ NMR Kinetic Monitoring (Transition-Metal Catalysis)

This protocol is optimized for tracking the Rh- or Pd-catalyzed ring expansion/opening[5].

  • Glovebox Preparation (Causality: Prevents oxidative quenching of the active Pd(0)/Rh(I) catalyst): In an argon-filled glovebox, dissolve 0.1 mmol of 2,2-dimethyl-3-phenoxycyclobutan-1-one in 0.5 mL of deuterated toluene (toluene- d8​ ).

  • Internal Standard Addition (Causality: Self-validating absolute quantification): Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. Its distinct aromatic singlet (6.0-6.2 ppm) will not overlap with the cyclobutanone resonances, allowing for precise integration regardless of minor shimming variations.

  • Catalyst Introduction: Add 5 mol% of the selected transition metal catalyst (e.g., [Pd(PPh3​)4​] or [Rh(COD)Cl]2​ ). Transfer the mixture to a J. Young NMR tube and seal tightly.

  • Thermostated Acquisition: Insert the tube into an NMR spectrometer pre-heated to the target temperature (e.g., 100 °C). Acquire 1H NMR spectra every 5 minutes for 3 hours using a standardized relaxation delay ( D1≥5×T1​ ) to ensure quantitative integration.

  • Data Processing: Plot ln([Reactant]t​/[Reactant]0​) versus time. The slope of the linear regression yields the observed rate constant ( kobs​ ).

Protocol B: Time-Resolved GC-MS for Thermal/Photochemical Ring Opening

For high-energy thermal decomposition or Norrish Type-I photochemical cleavage[2].

  • Sample Introduction: Introduce a known pressure (e.g., 10 mmHg) of the vaporized cyclobutanone into a high-vacuum, quartz-windowed reactor cell[4].

  • Activation:

    • Thermal: Rapidly heat the cell using a shock-tube apparatus to 450 °C.

    • Photochemical: Irradiate the sample using a 281 nm pulsed UV laser[1].

  • Quenching & Sampling: At predefined microsecond/millisecond intervals, automatically sample the gas mixture into a GC-MS equipped with a time-of-flight (TOF) detector.

  • Analysis: Monitor the decay of the parent ion ( m/z 190) and the rise of fragmentation products (e.g., ketene derivatives) to extract the unimolecular rate constants.

Workflow Prep Sample Prep (Substrate + IS + Cat.) React Controlled Heating (Thermostated NMR/GC) Prep->React Acq Data Acquisition (Time-Resolved Spectra) React->Acq Kin Kinetic Analysis (Integration & Plotting) Acq->Kin Param Extract Ea, k_obs, and Half-life Kin->Param

Caption: Step-by-step experimental workflow for kinetic monitoring and parameter extraction.

Conclusion

For drug development professionals and process chemists, the choice of starting materials dictates the efficiency and scalability of downstream synthesis. While unsubstituted cyclobutanones offer a low-cost entry point, they suffer from poor regioselectivity and sluggish kinetics under catalytic conditions.

2,2-Dimethyl-3-phenoxycyclobutan-1-one represents a superior alternative. By leveraging the steric bulk of the gem-dimethyl group to block C1-C2 cleavage and the electronic properties of the phenoxy group to lower the activation energy of C1-C4 cleavage, this compound delivers >99:1 regioselectivity and significantly accelerated reaction rates. Incorporating this synthon into synthetic pipelines reduces the need for harsh reaction conditions, ultimately improving overall yield and process safety.

References

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage | Macromolecules Source: ACS Publications URL:[Link]

  • Effects of ring-strain on the ultrafast photochemistry of cyclic ketones Source: RSC Publishing URL:[Link]

  • Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones Source: RSC Publishing URL:[Link]

  • Ring-Opening Mechanism of Cyclic Ketones: A MS-CASPT2//CASSCF Study / Ultrafast Photochemistry Source: arXiv [physics.chem-ph] URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-phenoxycyclobutan-1-one
Reactant of Route 2
2,2-Dimethyl-3-phenoxycyclobutan-1-one
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